2-Hydroxy-6-nitrobenzamide

HDAC Inhibition Epigenetics Cancer Research

Researchers developing isoform-selective HDAC inhibitors or nitroreductase prodrugs often encounter supply gaps for ortho-hydroxybenzamide building blocks. 2-Hydroxy-6-nitrobenzamide (CAS 725714-75-0) closes this gap with validated potency: • HDAC1 IC50 = 3.38 µM, HDAC6 IC50 = 4.10 µM - quantifiable baseline for SAR campaigns. • TG2 inhibition IC50 = 13.3 µM for celiac disease, fibrosis, and oncology programs. • Nitroreductase-activatable prodrug scaffold for targeted cancer cell studies. Supplied at ≥97% purity from a single production lot, ensuring reproducible results across experiments.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
Cat. No. B15231455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-nitrobenzamide
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c8-7(11)6-4(9(12)13)2-1-3-5(6)10/h1-3,10H,(H2,8,11)
InChIKeyQMKUYGZFFLTBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-6-nitrobenzamide: Properties & Procurement


2-Hydroxy-6-nitrobenzamide (CAS 725714-75-0) is a disubstituted aromatic amide with a hydroxyl group ortho to the carboxamide and a nitro group at the 6-position, yielding a molecular weight of 182.13 g/mol and a molecular formula of C7H6N2O4 . This compound belongs to the nitrobenzamide class, which is widely investigated for applications in medicinal chemistry, particularly as histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and prodrug candidates for nitroreductase-based cancer therapy [1]. Its unique ortho-hydroxybenzamide motif is critical for zinc-binding interactions in certain enzyme active sites, distinguishing it from simple nitrobenzamides lacking this hydrogen-bond donor/acceptor capability [2].

2-Hydroxy-6-nitrobenzamide: Analogs Cannot Substitute


Generic substitution of 2-hydroxy-6-nitrobenzamide with simpler benzamide analogs (e.g., benzamide, 2-nitrobenzamide, or 2-hydroxybenzamide) is not scientifically justified due to the compound's unique ortho-hydroxy and nitro group configuration. This substitution pattern is essential for specific enzyme interactions, particularly with zinc-dependent metalloenzymes like HDAC1 and HDAC6, where the 2-hydroxy group functions as a zinc-binding group (ZBG) and the nitro group influences electronic properties and metabolic stability [1]. Structure-activity relationship (SAR) studies across the benzamide class confirm that the presence of a 2'-hydroxy group is indispensable for inhibitory activity against HDACs, and its absence or repositioning results in a significant loss of potency [2]. Furthermore, electrochemical reduction potential, a key determinant for nitroreductase-based prodrug activation, varies considerably with substitution pattern, directly impacting therapeutic efficacy [3].

2-Hydroxy-6-nitrobenzamide: Activity Comparisons


HDAC1 Inhibition vs. Benzamide

2-Hydroxy-6-nitrobenzamide demonstrates measurable HDAC1 inhibitory activity with an IC50 of 3,380 nM [1], whereas unsubstituted benzamide shows no detectable inhibition under identical assay conditions (IC50 > 50,000 nM) [2]. The presence of the ortho-hydroxy group enables zinc chelation, a prerequisite for HDAC inhibition, which is absent in the unsubstituted comparator.

HDAC Inhibition Epigenetics Cancer Research

HDAC6 Inhibition vs. 2-Hydroxybenzamide

Against HDAC6, 2-hydroxy-6-nitrobenzamide exhibits an IC50 of 4,100 nM [1], whereas 2-hydroxybenzamide (lacking the 6-nitro group) shows an IC50 > 50,000 nM (inactive) [2]. This indicates that the nitro group at the 6-position contributes to binding affinity beyond what the ortho-hydroxy group alone provides.

HDAC6 Inhibition Neurodegeneration Selectivity

TG2 Inhibition vs. 2-Nitrobenzamide

2-Hydroxy-6-nitrobenzamide inhibits human transglutaminase 2 (TG2) with an IC50 of 13,300 nM [1]. In comparison, 2-nitrobenzamide (lacking the ortho-hydroxy group) shows an IC50 > 50,000 nM (inactive) [2]. This highlights the critical role of the 2-hydroxy moiety for TG2 active site interaction, likely through hydrogen bonding or zinc coordination.

Transglutaminase 2 Celiac Disease Fibrosis

MSSA Antibacterial Activity Comparison

In a class-level analysis, N-(2-hydroxy-(4 or 5)-nitrophenyl)benzamide derivatives (structurally related to 2-hydroxy-6-nitrobenzamide) display potent antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA), with MIC values < 4 µg/mL [1]. In contrast, unsubstituted benzamide exhibits MIC values > 128 µg/mL against the same strain [2]. While direct data for 2-hydroxy-6-nitrobenzamide itself is not available, the positioning of the nitro and hydroxy groups in these active analogs suggests that the 6-nitro-2-hydroxybenzamide scaffold is a privileged chemotype for antimicrobial development.

Antimicrobial Resistance MSSA Benzamide Derivatives

2-Hydroxy-6-nitrobenzamide Research Applications


HDAC1/6 Inhibitor Lead Optimization

Researchers developing isoform-selective HDAC inhibitors for cancer or neurodegenerative disease can utilize 2-hydroxy-6-nitrobenzamide as a starting scaffold. Its moderate potency against HDAC1 (IC50 = 3.38 µM) and HDAC6 (IC50 = 4.10 µM) provides a quantifiable baseline for SAR studies [1]. The ortho-hydroxybenzamide motif is a validated zinc-binding group, and the 6-nitro substituent offers a handle for further derivatization to enhance potency and selectivity.

Nitroreductase-Based Prodrug Activation

The electrochemical reduction potential of nitro-substituted benzamides is a critical parameter for nitroreductase (NTR)-mediated prodrug activation. Studies on a panel of six nitrobenzamides, including 2-hydroxy-6-nitrobenzamide, demonstrate that these compounds undergo characteristic reduction steps on pencil graphite electrodes, confirming their suitability as prodrug candidates [2]. Researchers can procure this compound to investigate its reduction kinetics, metabolite profile, and cytotoxic effects in NTR-expressing cancer cell lines.

TG2 Inhibitor Lead Identification

2-Hydroxy-6-nitrobenzamide inhibits human transglutaminase 2 with an IC50 of 13.3 µM [3]. This activity, while modest, is absent in the 2-nitrobenzamide analog, underscoring the importance of the 2-hydroxy group. Medicinal chemists can use this compound as a starting point for fragment-based or structure-guided optimization to develop more potent TG2 inhibitors for therapeutic applications in celiac disease, fibrosis, and cancer.

Antimicrobial Scaffold Against MSSA

Class-level evidence indicates that N-(2-hydroxy-(4 or 5)-nitrophenyl)benzamide derivatives exhibit potent antibacterial activity against MSSA (MIC < 4 µg/mL) [4]. 2-Hydroxy-6-nitrobenzamide, with its 6-nitro substitution, represents a closely related chemotype that may confer similar or improved activity. Researchers can systematically compare this isomer with the 4- and 5-nitro analogs to map the SAR landscape and identify optimal substitution patterns for antimicrobial development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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